molecular formula C8H7BrFNO B15205735 1-(2-Amino-3-bromo-5-fluorophenyl)ethan-1-one

1-(2-Amino-3-bromo-5-fluorophenyl)ethan-1-one

Cat. No.: B15205735
M. Wt: 232.05 g/mol
InChI Key: KNSFRIUYYLOFMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Amino-3-bromo-5-fluorophenyl)ethan-1-one is an organic compound with the molecular formula C8H7BrFNO and a molecular weight of 232.05 g/mol . This compound is characterized by the presence of amino, bromo, and fluoro substituents on a phenyl ring, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Amino-3-bromo-5-fluorophenyl)ethan-1-one can be synthesized through several methods. One common approach involves the reaction of 2-amino-5-bromo-3-fluorobenzaldehyde with a suitable ketone under acidic or basic conditions . The reaction typically proceeds through a condensation mechanism, followed by purification steps such as recrystallization.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Amino-3-bromo-5-fluorophenyl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols .

Scientific Research Applications

1-(2-Amino-3-bromo-5-fluorophenyl)ethan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Amino-3-bromo-5-fluorophenyl)ethan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the bromo and fluoro substituents can participate in halogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

  • 1-(2-Amino-5-bromo-3-fluorophenyl)ethan-1-one
  • 2-Amino-1-(2-bromo-3-fluorophenyl)ethan-1-ol
  • 1-(5-Bromo-2-fluorophenyl)ethan-1-one

Uniqueness: 1-(2-Amino-3-bromo-5-fluorophenyl)ethan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromo and fluoro substituents on the phenyl ring enhances its reactivity and potential for forming diverse derivatives .

Properties

Molecular Formula

C8H7BrFNO

Molecular Weight

232.05 g/mol

IUPAC Name

1-(2-amino-3-bromo-5-fluorophenyl)ethanone

InChI

InChI=1S/C8H7BrFNO/c1-4(12)6-2-5(10)3-7(9)8(6)11/h2-3H,11H2,1H3

InChI Key

KNSFRIUYYLOFMF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C(=CC(=C1)F)Br)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.